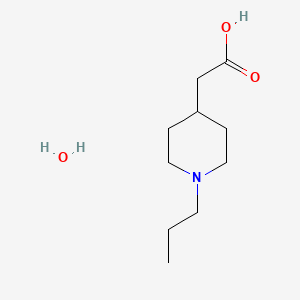

(1-Propyl-4-piperidinyl)acetic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Propyl-4-piperidinyl)acetic acid hydrate”, also known as PPAA, is a white crystalline solid used in scientific research and industry. It is an analog of the amino acid, GABA (Gamma-Aminobutyric Acid), and is used to study the mechanism of GABAergic neurotransmission. The compound has a CAS Number of 1269054-30-9 and a molecular weight of 203.28 .

Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” is a significant task in modern organic chemistry . Piperidines serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . Various catalysts are employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO2.H2O/c1-2-5-11-6-3-9 (4-7-11)8-10 (12)13;/h9H,2-8H2,1H3, (H,12,13);1H2 . This indicates the presence of a piperidine ring with a propyl group at the 1-position and an acetic acid group at the 4-position .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound’s linear formula is C10 H19 N O2 . H2 O .Scientific Research Applications

Hydration Studies

(1-Propyl-4-piperidinyl)acetic acid hydrate's structural and thermodynamic aspects in hydration have been studied using the 1D-RISM integral equation method. The research focuses on understanding the hydration properties of acetic acid and its ionized forms in water. It reveals that the deprotonation of acetic acid enhances the hydrogen bonding of water molecules with the carboxylate moiety, indicating a significant reorientation of water molecules around the carboxylic group (Fedotova & Kruchinin, 2011).

Synthesis and Characterization in Chemistry

The synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids for achiral and chiral building blocks have been studied. This involves the conversion of piperidine-4-carboxylic acids to β-keto esters and subsequent reactions to produce target compounds (Matulevičiūtė et al., 2021).

Electrochemical Studies

A series of novel Mannich bases bearing the pyrazolone moiety, synthesized through the Mannich reaction involving piperidine in dimethylformamide, were characterized for their electrochemical behavior using techniques like polarography and cyclic voltammetry. This research provides insights into the electrochemical properties of compounds involving piperidine derivatives (Naik et al., 2013).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “(1-Propyl-4-piperidinyl)acetic acid hydrate”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name |

2-(1-propylpiperidin-4-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.H2O/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWWDCIVUJJUSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CC(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)